

Application Note: Quantification of Lesogaberan in Human Plasma using UPLC-MS/MS

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Compound of Interest

Compound Name: Lesogaberan

Cat. No.: B1674770

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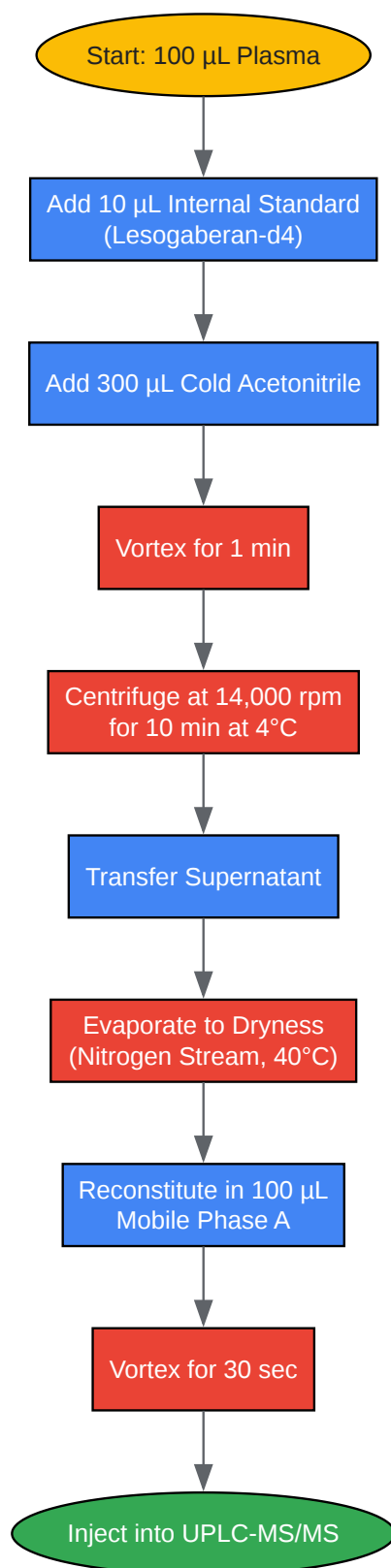
Introduction

Lesogaberan (AZD3355) is a selective γ -aminobutyric acid type B (GABA-B) receptor agonist that was developed for the treatment of gastroesophageal reflux disease (GERD).^{[1][2][3]} It functions by inhibiting transient lower esophageal sphincter relaxations, a primary mechanism underlying reflux events.^{[3][4]} Pharmacokinetic studies have shown that **Lesogaberan** is rapidly absorbed after oral administration, with maximal plasma concentrations achieved within one to two hours. The majority of the dose is excreted via the kidneys, both as the unchanged parent compound and as metabolites.

Accurate and reliable quantification of **Lesogaberan** in biological matrices is crucial for pharmacokinetic studies, dose-response analysis, and clinical monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of **Lesogaberan** in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.

Experimental Workflow Overview





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References

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- 4. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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